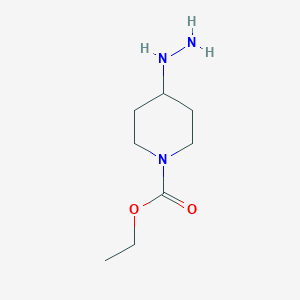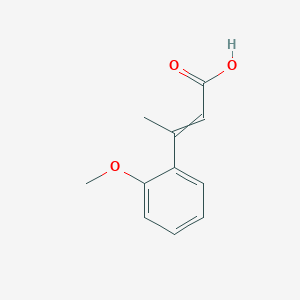
Ethyl 4-hydrazinylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C8H17N3O2 It belongs to the class of piperidine derivatives and is characterized by the presence of a hydrazine group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reduction of the oxo compound using zinc in acetic acid, followed by condensation with hydrazine hydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Ethyl 4-hydrazinylpiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydrazinylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydrazinylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-aminopiperidine-1-carboxylate: This compound has an amino group instead of a hydrazine group and exhibits different reactivity and biological properties.
Ethyl 4-hydroxypiperidine-1-carboxylate:
The uniqueness of this compound lies in its hydrazine group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H17N3O2 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
ethyl 4-hydrazinylpiperidine-1-carboxylate |
InChI |
InChI=1S/C8H17N3O2/c1-2-13-8(12)11-5-3-7(10-9)4-6-11/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
GCZVAOVFDONGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)








